molecular formula C18H23NO B8203334 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

Cat. No.: B8203334
M. Wt: 269.4 g/mol
InChI Key: HGKGTNXPFXRVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline (CAS: 1588498-37-6) is a pyrano-fused quinoline derivative characterized by a dihydropyran ring fused to the quinoline core. Its structure includes a tert-butyl group at position 7 and methyl groups at positions 2 and 5. This compound is of interest in medicinal chemistry due to the structural versatility of the pyrano[2,3-b]quinoline scaffold, which has been associated with diverse biological activities, including receptor antagonism and antitumor effects . Synthesis methods for related pyrano[2,3-b]quinolines often involve Wittig reactions or domino reductive cyclization, as demonstrated in the preparation of 2,2-dimethyl analogs .

Properties

IUPAC Name

7-tert-butyl-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-11-6-8-14-12(2)15-10-13(18(3,4)5)7-9-16(15)19-17(14)20-11/h7,9-11H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKGTNXPFXRVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(O1)N=C3C=CC(=CC3=C2C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a suitable alkylating agent, followed by cyclization to form the pyranoquinoline structure. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyranoquinoline core .

Scientific Research Applications

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand in catalytic reactions, it facilitates the activation of C-H bonds through coordination with metal catalysts. This coordination enhances the reactivity of the C-H bonds, allowing for subsequent functionalization . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Tables of Comparative Data

Table 1. Binding Affinities of Selected Compounds

Compound Type Target Protein Binding Affinity/IC₅₀ Reference
Compound 4 (CGRP antagonist) CGRP Receptor Low nanomolar kI
Thiopyrano[2,3-b]quinoline CB1a −5.3 to −6.1 kcal/mol
4-dihydro-3-hydroxy-5-methoxy analog CDK IC₅₀: ~10–20 µM

Biological Activity

Overview

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound with notable biological activity. Its unique structure, characterized by a pyranoquinoline core, allows it to interact with various biological targets, making it a promising candidate in drug discovery and development. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C18H23NO
  • Molecular Weight : 269.38 g/mol
  • IUPAC Name : 7-tert-butyl-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
  • Boiling Point : 202-207 °C

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways including cell cycle arrest and microtubule destabilization.
  • Case Study : In vitro studies demonstrated that derivatives of the pyranoquinoline scaffold showed promising results against breast cancer cell lines, with some compounds exhibiting an 18-fold enhanced inhibitory capacity compared to standard treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Various studies have reported that derivatives of the pyranoquinoline structure possess antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of enzymes related to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promise as AChE inhibitors, which are crucial for treating conditions like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Ligand Interaction : As a ligand in catalytic reactions, it facilitates the activation of C-H bonds through coordination with metal catalysts.
  • Cellular Pathways : It may influence various signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolineLacks tert-butyl groupReduced reactivity
7-tert-Butyl-2,5-dimethylquinolineSimilar core without pyran moietyLimited biological applications

The presence of the tert-butyl group enhances steric hindrance and stability while providing unique reactivity that is beneficial for medicinal chemistry applications.

Q & A

Basic: What synthetic methodologies are reported for pyrano[2,3-b]quinoline derivatives, and how are intermediates characterized?

Answer:
Pyranoquinoline derivatives are typically synthesized via multicomponent reactions or cyclocondensation. For example, describes a catalytic method using substituted aldehydes, amines, and cyclic ketones under acidic conditions, yielding products in 72–84% yields. Key characterization steps include:

  • 1H/13C NMR : Assigning proton environments (e.g., δH = 2.31 ppm for methyl groups, aromatic protons at 7.25–8.58 ppm) .
  • HRMS : Validating molecular formulas (e.g., C21H20N3O with observed m/z 330.1627 vs. calculated 330.1606) .
  • IR spectroscopy : Identifying functional groups (e.g., NH stretches at 3187 cm⁻¹, carbonyl at 1670 cm⁻¹) .
  • Melting point analysis : Confirming purity (e.g., >300°C for structurally related compounds) .

Advanced: How can discrepancies in spectroscopic data during structural elucidation be resolved?

Answer:
Discrepancies (e.g., HRMS deviations of ~0.0021 m/z units) require cross-validation:

  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry.
  • 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .
  • Repetition under controlled conditions : Ensure reproducibility of synthetic steps to rule out impurities .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:
Based on analogous quinoline derivatives ( ):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection : Use NIOSH-certified P95 respirators for powder handling; upgrade to OV/AG-P99 filters for volatile byproducts .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
  • Waste disposal : Neutralize acidic/basic residues before disposal to prevent environmental release .

Advanced: How can reaction conditions be optimized to synthesize derivatives with varied substituents?

Answer:

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., HCl, FeCl3) to improve yields for sterically hindered tert-butyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Temperature control : Thermostatted reactions (e.g., 60–80°C) reduce side products in cyclization steps .
  • Substituent compatibility : Electron-donating groups (e.g., methyl) improve reactivity, while bulky groups may require longer reaction times (12–24 h) .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., <5 ppm error) .
  • Multinuclear NMR : 1H/13C/2D spectra resolve overlapping signals in aromatic regions .
  • Elemental analysis : Confirms C/H/N ratios (e.g., C 70.09% vs. calculated 70.23%) .
  • HPLC-DAD/UV : Quantifies purity (>95% for bioactive studies) .

Advanced: How can missing physicochemical data (e.g., logP, solubility) be determined experimentally?

Answer:

  • Shake-flask method : Measure partition coefficients (logP) in octanol/water systems.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >300°C for thermal stability) .
  • DSC/TGA : Characterize melting points and phase transitions .
  • Solubility screening : Use UV-Vis spectroscopy in buffers (pH 1–10) to assess ionization effects .

Basic: What challenges arise when scaling up synthesis, and how are they addressed?

Answer:

  • Exothermic reactions : Use jacketed reactors for temperature control during cyclization .
  • Purification : Switch from column chromatography to recrystallization for large batches (e.g., ethanol/water mixtures) .
  • Yield variability : Optimize stoichiometry (e.g., 1.2 equiv. of tert-butyl reagents to account for volatility) .

Advanced: How to design structure-activity relationship (SAR) studies for pyranoquinoline derivatives?

Answer:

  • Core modifications : Introduce substituents at positions 2, 5, and 7 to assess steric/electronic effects .
  • Bioisosteric replacement : Replace tert-butyl with cyclopropyl or trifluoromethyl groups to modulate lipophilicity .
  • Pharmacophore mapping : Use docking studies to predict binding interactions (e.g., quinoline nitrogen as a hydrogen-bond acceptor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.